Guanosine, hydrate
Description
Guanosine hydrate (C₁₀H₁₃N₅O₅·xH₂O) is a purine nucleoside composed of guanine linked to a ribose sugar via a β-N₉-glycosidic bond. It is a fundamental component of RNA and plays critical roles in cellular metabolism, signaling (e.g., as a precursor for cyclic guanosine monophosphate, cGMP), and energy transfer (e.g., via GTP) . The hydrate form enhances its stability in aqueous environments, making it suitable for biochemical applications. Guanosine hydrate exhibits a molecular weight of 283.24 g/mol (anhydrous basis) and is soluble in water, dimethyl sulfoxide (DMSO), and alkaline solutions . Its unique ability to form G-quadruplex structures through Hoogsteen hydrogen bonding enables applications in supramolecular chemistry, such as hydrogels for drug delivery .
Structure
2D Structure
Properties
Molecular Formula |
C10H15N5O6 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-6,9,16-18H,1H2,(H2,11,14,19);1H2/t3-,4?,5-,6-,9-;/m1./s1 |
InChI Key |
HIJCCZWCIZOHQJ-XXSBUZCCSA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine, hydrate can be synthesized through enzymatic phosphorylation of guanosine monophosphate. The process involves the use of specific enzymes to add phosphate groups to guanosine monophosphate, resulting in the formation of guanosine triphosphate, which can then be hydrated to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using ion exchange chromatography to purify the compound after enzymatic phosphorylation. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Reversible Hydration/Dehydration Phase Transitions
Guanosine hydrate undergoes reversible crystal phase changes between dihydrate and anhydrous forms under thermal control. Key findings include:
-
Dehydration : Heating guanosine dihydrate results in loss of water molecules, forming anhydrous guanosine. This process is accompanied by continuous lattice changes observed via variable-temperature powder X-ray diffraction (VT-PXRD) .
-
Hydration : Cooling anhydrous guanosine reversibly regenerates the dihydrate, retaining water channels in the crystal structure .
-
Polymorphism : Two novel hydrated phases (I and II) exist, with lattice parameters similar to the dihydrate but distinct from anhydrous forms .
| Property | Guanosine Dihydrate | Anhydrous Guanosine |
|---|---|---|
| Crystal system | Monoclinic | Monoclinic/Orthorhombic |
| Space group | P2₁/n | P12₁/c1 or P2₁/m2₁/n2₁/b |
| Water retention | Reversible | Irreversible |
| Source |
Hydrolysis and Degradation Pathways
Guanosine hydrate participates in hydrolytic reactions, particularly under radical or oxidative conditions:
-
Adenine-to-Guanine Transition : While not directly involving guanosine hydrate, analogous water-mediated mechanisms include:
-
8-Oxo-7,8-Dihydroguanine (8-oxoG) Formation : In DNA, guanine radical cations (G- ⁺) hydrate to form 8-oxoG, a mutagenic lesion. This occurs via proton transfer between G- ⁺ and cytosine (C) in double-stranded DNA, with yields ~7× higher than in single-stranded DNA .
Radical-Mediated Reactions
Guanosine hydrate interacts with water in radical chemistry:
-
Hydration of Guanine Radical Cations :
-
H/D Exchange and Complex Formation :
Electronic and Structural Effects of Hydration
Hydration alters the electronic properties of guanosine derivatives:
-
Doubly Deprotonated Guanosine Monophosphate ([dGMP–2H]²⁻) :
-
Guanine Radical Cations : Hydration shifts the pKa of G- ⁺ from 3.9 (deprotonated) to neutral pH, influencing reactivity .
Hydrogen Abstraction by Oxidative Radicals
Guanosine hydrate undergoes hydrogen abstraction by OH radicals, with rate constants varying by site:
| Hydrogen Site | Rate Constant (L s⁻¹ mol⁻¹) |
|---|---|
| C1’ | 21.86 |
| C2’ | 16.76 |
| O2 | 29.94 |
| Source: |
Polymorphism and Tautomerism
Guanosine hydrate exhibits structural polymorphism influenced by hydration:
Scientific Research Applications
Guanosine, hydrate has a wide range of scientific research applications:
Chemistry: It is used in studies involving nucleotide interactions and photochemical reactions.
Biology: this compound is crucial for understanding cellular signaling pathways and energy metabolism.
Industry: this compound is used in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
Guanosine, hydrate exerts its effects through various molecular targets and pathways:
Signal Transduction: It participates in the synthesis of guanine triphosphate, a key molecule in cellular energy transfer.
Receptor Activation: this compound can activate specific receptors, influencing processes such as gene expression and cell proliferation.
Neuroprotection: It modulates neuronal functions and reduces neuroinflammation, oxidative stress, and excitotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Guanosine hydrate shares structural and functional similarities with other nucleosides and nucleotides. Key comparisons include:
Nucleosides
- Adenosine Hydrate (C₁₀H₁₃N₅O₄·xH₂O): Structure: Adenine linked to ribose. Role: Precursor for ATP, cAMP, and adenosine receptors. Applications: Less prone to quadruplex formation; instead, it forms stable duplexes in DNA/RNA. Solubility: Similar to guanosine hydrate but with lower thermal stability in G-quadruplex-dependent systems .
Cytidine Hydrate (C₉H₁₃N₃O₅·xH₂O):
Nucleotides
- Guanosine 5'-Monophosphate Disodium Salt Hydrate (GMP) (C₁₀H₁₂N₅Na₂O₈P·xH₂O): Structure: Guanosine with a phosphate group at the 5'-position. Role: Enhances umami taste in foods; precursor for GTP. Applications: Forms liquid crystal gels when mixed with guanosine, stabilized by charge screening and reduced repulsion between anionic GMP molecules . Solubility: Highly water-soluble due to ionic phosphate groups .
- Guanosine 5'-Triphosphate Disodium Salt Hydrate (GTP) (C₁₀H₁₄N₅Na₂O₁₄P₃·xH₂O): Structure: Guanosine with three phosphate groups. Role: Energy currency in protein synthesis and signal transduction. Applications: Used in enzymatic assays (e.g., GTPase activity) and RNA synthesis.
Data Table: Comparative Analysis
Detailed Research Findings
- Hydrogel Formation: Guanosine hydrate forms injectable, self-healing hydrogels when combined with boronic acid derivatives (e.g., 4-FPBA) and potassium ions. These hydrogels exhibit antibacterial properties and enable controlled drug release (e.g., doxorubicin) . In contrast, adenosine and cytidine derivatives lack this capability due to insufficient Hoogsteen bonding .
- Thermal Responsiveness: Binary mixtures of guanosine and GMP show temperature-dependent liquid crystal gel phases, with stability increasing at higher concentrations. This property is absent in monophosphate derivatives of other nucleosides .
- Biochemical Specificity: Guanosine hydrate is critical in metabolic tracing studies, distinguishing it from uridine or cytidine derivatives, which are more associated with nucleotide salvage pathways .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing guanosine hydrate in laboratory settings?
- Methodological Answer : Synthesis typically involves crystallization under controlled humidity or solvent-mediated hydration. Characterization requires multi-modal techniques:
- X-ray Diffraction (XRD) to confirm crystalline structure and hydrate phase .
- Thermogravimetric Analysis (TGA) to quantify water content and assess thermal stability .
- Nuclear Magnetic Resonance (NMR) to resolve hydrogen bonding patterns between guanosine and water molecules .
Q. How does the hydrate form of guanosine influence its stability and solubility in aqueous solutions?
- Methodological Answer : Stability studies should compare hydrate vs. anhydrous forms using:
- Dynamic Vapor Sorption (DVS) to measure hygroscopicity and hydration/dehydration kinetics .
- High-Performance Liquid Chromatography (HPLC) to monitor degradation products under varying pH and temperature .
Q. What protocols ensure accurate quantification of water content in guanosine hydrate?
- Methodological Answer : Combine Karl Fischer Titration for direct water measurement with TGA-DSC (Differential Scanning Calorimetry) to correlate mass loss with endothermic peaks .
- Pitfall Avoidance : Avoid open-air handling to prevent unintended moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for guanosine hydrate polymorphs?
- Methodological Answer :
- Perform synchrotron-based XRD to achieve high-resolution data for distinguishing subtle structural variations .
- Apply density functional theory (DFT) simulations to predict energetically favorable hydrate configurations and validate against experimental data .
Q. What role does hydrate morphology play in guanosine’s biochemical interactions, such as nucleotide binding or enzymatic recognition?
- Methodological Answer :
- Use molecular dynamics (MD) simulations to model water-mediated hydrogen bonding networks in guanosine-enzyme complexes .
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinity differences between hydrate and anhydrous forms .
Q. What computational strategies predict hydrate formation propensity in guanosine derivatives?
- Methodological Answer :
- Machine Learning (ML) : Train models on databases like Cambridge Structural Database (CSD) to identify molecular descriptors (e.g., hydrogen-bond donors, polarity) linked to hydrate stability .
- Phase Diagram Analysis : Map temperature-composition diagrams using experimental solubility data to identify hydrate stability regions .
Q. How can advanced spectroscopy techniques address ambiguities in hydrate-water interactions for guanosine?
- Methodological Answer :
- Solid-State NMR (ssNMR) : Resolve water molecule dynamics and hydrogen bonding topology using - correlation spectroscopy .
- Terahertz (THz) Spectroscopy : Detect low-frequency vibrational modes unique to hydrate lattices, providing insights into water network rigidity .
Methodological Best Practices
- Data Reproducibility : Document environmental conditions (humidity, temperature) in all experimental protocols .
- Cross-Disciplinary Validation : Integrate crystallographic data with thermodynamic simulations to reconcile structural and energetic findings .
- Ethical Reporting : Disclose synthetic batches and hydration conditions to enable meta-analyses of published results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
